1-tert-Butyl 3-ethyl 2-(pyrrolidin-2-yl)malonate

Descripción general

Descripción

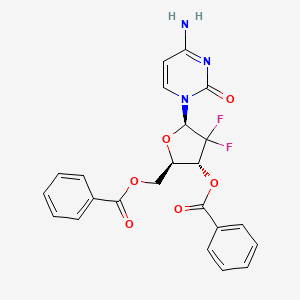

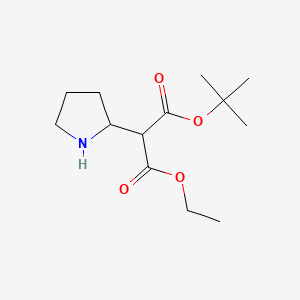

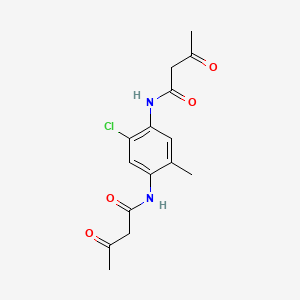

“1-tert-Butyl 3-ethyl 2-(pyrrolidin-2-yl)malonate” is an organic compound . It belongs to the class of organic compounds known as alpha amino acid amides . The molecular formula is C13H23NO4 .

Synthesis Analysis

The synthesis of “1-tert-Butyl 3-ethyl 2-(pyrrolidin-2-yl)malonate” and similar compounds often involves the use of pyrrolidine, a five-membered nitrogen heterocycle . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of “1-tert-Butyl 3-ethyl 2-(pyrrolidin-2-yl)malonate” includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Aplicaciones Científicas De Investigación

Atropisomerism in Malonic Ester Derivatives

Malonic ester derivatives, such as those related to "1-tert-Butyl 3-ethyl 2-(pyrrolidin-2-yl)malonate", exhibit restricted rotation about specific carbon bonds due to bulky substituents and steric effects. This property enables these compounds to form atropisomers, a type of stereoisomerism where isomers are stable in solution at room temperature. Such characteristics are pivotal in developing compounds with specific optical activities, which can be crucial in pharmaceuticals and materials science. The study by Boiadjiev and Lightner (2002) provides insights into the kinetic and thermodynamic parameters associated with atropisomerism, demonstrating the potential of these compounds in synthesizing optically active materials Boiadjiev, S., & Lightner, D. (2002).

Synthesis and Characterization of Schiff Base Compounds

The synthesis of Schiff base compounds from starting materials including "1-tert-Butyl 3-ethyl 2-(pyrrolidin-2-yl)malonate" analogs involves coupling with aromatic aldehydes. This process yields compounds characterized by FTIR, NMR, and X-ray crystallographic analysis, revealing details about their structure and intramolecular interactions. Such research, as detailed by Çolak et al. (2021), expands the understanding of Schiff base chemistry and its applications in creating complex molecules with potential applications in catalysis, materials science, and as ligands in coordination chemistry Çolak, N., et al. (2021).

Catalytic Applications in Organic Synthesis

Research into catalytic systems, such as those involving "1-tert-Butyl 3-ethyl 2-(pyrrolidin-2-yl)malonate" related catalysts, demonstrates the potential of these compounds in facilitating alkoxycarbonylation of alkenes. Dong et al. (2017) discuss a palladium catalyst that enables the functionalization of challenging olefins, offering a pathway to synthesizing esters from a wide range of feedstocks. This work highlights the role of such compounds in developing new, efficient catalysts for industrial and research applications in organic synthesis Dong, K., et al. (2017).

Extractant Efficiency in Solvent Systems

The study of ternary phase diagrams involving compounds like "1-tert-Butyl 3-ethyl 2-(pyrrolidin-2-yl)malonate" and their efficacy as extractants in separating butyric acid from aqueous solutions provides valuable data for developing more environmentally friendly solvent systems. Lalikoglu and Bilgin (2014) have explored the liquid-liquid equilibrium data of such systems, offering insights into the potential of these compounds in industrial separation processes Lalikoglu, M., & Bilgin, M. (2014).

Direcciones Futuras

The future directions for research on “1-tert-Butyl 3-ethyl 2-(pyrrolidin-2-yl)malonate” and similar compounds could involve further exploration of the pyrrolidine scaffold for the development of new biologically active compounds . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, providing a rich area for future investigation .

Mecanismo De Acción

It’s worth noting that the pyrrolidine ring, which is a part of this compound, is a common feature in many biologically active compounds . The pyrrolidine ring is a versatile scaffold used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Propiedades

IUPAC Name |

3-O-tert-butyl 1-O-ethyl 2-pyrrolidin-2-ylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-5-17-11(15)10(9-7-6-8-14-9)12(16)18-13(2,3)4/h9-10,14H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXPZQLQJCSZUIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1CCCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-tert-Butyl 3-ethyl 2-(pyrrolidin-2-yl)malonate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Nitro-4-oxo-1,4-dihydroimidazo[5,1-c][1,2,4]triazine-8-carboxamide](/img/structure/B1588833.png)

![2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid](/img/structure/B1588842.png)